(R)-Stereochemistry Required for Sub-Nanomolar Bradykinin B1 Receptor Binding Affinity
In a comprehensive SAR study of diaminochroman carboxamide B1 receptor antagonists, the (R)-stereochemistry at the chroman 4-position was explicitly demonstrated to be essential for high-affinity binding. The lead compound 2 incorporating the (R)-chroman-4-amine-derived scaffold exhibited a human B1 receptor binding Ki of 0.7 ± 0.1 nM and functional IC50 of 3.4 ± 0.1 nM [1]. The authors explicitly noted a 'preference for (R)-stereochemistry at both the core amino acid side chain and at the chiral center on the bicyclic amine' [1]. In contrast, replacement of the (R)-configured chroman amine with an (S)-configured counterpart or an achiral amine at this position was not pursued due to the clear stereochemical requirement established in preceding studies [1]. The most optimized analog, compound 38, achieved a Ki of 0.4 ± 0.1 nM and IC50 of 0.8 ± 0.1 nM at the human B1 receptor when the (R)-chroman-4-amine stereochemistry was preserved [1].
| Evidence Dimension | Human Bradykinin B1 receptor binding affinity (Ki) and functional antagonism (IC50) |
|---|---|
| Target Compound Data | Compound 38 with (R)-chroman-4-amine core: hB1 Ki = 0.4 ± 0.1 nM; hB1 IC50 = 0.8 ± 0.1 nM [1] |
| Comparator Or Baseline | Compound 2 with (R)-chroman-4-amine core (initial lead): hB1 Ki = 0.7 ± 0.1 nM; hB1 IC50 = 3.4 ± 0.1 nM. Compounds lacking defined (R)-stereochemistry at the chroman amine position were not pursued due to stereochemical requirement [1]. |
| Quantified Difference | Preservation of (R)-configuration at the chroman amine chiral center is a prerequisite for sub-nanomolar B1 receptor binding; the most potent analog (38) showed a ~4.3-fold improvement in functional IC50 over lead compound 2 while retaining (R)-stereochemistry [1]. |
| Conditions | Human B1 receptor binding assay (radioligand displacement) and functional calcium flux assay in CHO cells expressing human B1 receptor; n = 4 independent determinations [1]. |
Why This Matters
For medicinal chemistry programs targeting the bradykinin B1 receptor, procurement of the (R)-enantiomer is non-negotiable; racemic or (S)-configured starting material would yield inactive or substantially less active final compounds.
- [1] Biswas, K.; et al. Potent Nonpeptide Antagonists of the Bradykinin B1 Receptor: Structure–Activity Relationship Studies with Novel Diaminochroman Carboxamides. Journal of Medicinal Chemistry, 2007, 50(9), 2200–2212. DOI: 10.1021/jm070055c View Source
